Polasterol A
Description
Polasterol A is a bioactive 24-isopropyl steroid isolated from marine sponges, particularly species within the genus Topsentia. These compounds are characterized by a steroidal backbone with a C-24 isopropyl substituent, a rare feature that enhances their bioactivity and distinguishes them from conventional cholesterol derivatives. This compound is hypothesized to share similar biological properties, including inhibitory activity against BACE1 (β-secretase), a key enzyme implicated in Alzheimer’s disease pathology .
Properties
Molecular Formula |
C30H48O2 |
|---|---|
Molecular Weight |
440.7 g/mol |
IUPAC Name |
(3S,8S,9S,10R,13R,14S,17R)-3-hydroxy-10,13-dimethyl-17-[(E,2R)-6-methyl-5-propan-2-ylhept-3-en-2-yl]-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-one |
InChI |
InChI=1S/C30H48O2/c1-18(2)23(19(3)4)9-8-20(5)24-10-11-25-28-26(13-15-30(24,25)7)29(6)14-12-22(31)16-21(29)17-27(28)32/h8-9,17-20,22-26,28,31H,10-16H2,1-7H3/b9-8+/t20-,22+,24-,25+,26+,28+,29+,30-/m1/s1 |
InChI Key |
RZWRLBVGWQAKNS-OZXBVAIKSA-N |
Isomeric SMILES |
C[C@H](/C=C/C(C(C)C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)C(C=CC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)O)C)C)C(C)C |
Synonyms |
polasterol A |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Similarities and Differences
Polasterol A belongs to a family of 24-isopropyl steroids. Below is a comparative analysis of its structural analogs:
Key Observations :
- Backbone Modifications: Polasterol B and Topsentinol K share identical molecular formulas but differ in hydroxylation patterns and sulfation states .
- Spectral Data : Polasterol B’s $^1$H NMR signals at δ 0.71–0.98 (methyl groups) and δ 3.35–3.81 (oxidized methines) align with 24-isopropyl sterols, suggesting this compound would exhibit similar spectral features .
Functional and Bioactivity Comparisons
These compounds exhibit notable bioactivity against neurodegenerative disease targets:
Critical Findings :
- BACE1 Inhibition: Polasterol B’s moderate activity contrasts with Topsentinol K’s high efficacy, likely due to the latter’s sulfated groups enhancing solubility and target binding .
- Structure-Activity Relationship (SAR) : Hydroxylation at C-22 (as in Polasterol B) is critical for BACE1 inhibition, while Δ22 desaturation (Compound 5) diminishes activity .
Analytical and Pharmacological Data
NMR and MS Profiles :
- Polasterol B : HRESIMS m/z 743.2181 [M-Na]⁻; $^13$C NMR signals at δ 71.6 (C-3), 70.1 (C-7), and 70.0 (C-22) .
- Topsentinol K: IR absorption at 3341 cm⁻¹ (hydroxyls); $^1$H NMR methyl singlets at δ 0.71 and 0.98 .
Pharmacokinetics: No direct data exist for this compound. However, analogs like Topsentinol K show improved metabolic stability due to sulfation, suggesting this compound may require structural optimization for therapeutic use .
Q & A
Q. What are the established protocols for isolating and purulating Polasterol A from natural sources?
To isolate this compound, researchers typically employ solvent extraction (e.g., methanol or ethanol) followed by chromatographic purification. Fractionation via column chromatography (silica gel or reversed-phase HPLC) is standard, with structural validation using NMR and mass spectrometry. Ensure reproducibility by documenting solvent ratios, temperature, and purification steps, referencing prior studies for optimization .
Q. How is the molecular structure of this compound validated in new studies?
Validation requires a combination of spectroscopic techniques:
- NMR (¹H, ¹³C, 2D experiments) to confirm connectivity and stereochemistry.
- X-ray crystallography for absolute configuration (if crystals are obtainable).
- High-resolution mass spectrometry (HRMS) to verify molecular formula.
Cross-reference data with published spectra and crystallographic databases (e.g., Cambridge Structural Database) to resolve ambiguities .
Q. What in vitro assays are commonly used to assess this compound’s bioactivity?
Standard assays include:
- Cytotoxicity testing (MTT or SRB assays) against cancer cell lines.
- Enzyme inhibition studies (e.g., kinase or protease assays) with IC₅₀ calculations.
- Antimicrobial screening (disc diffusion or microdilution methods).
Normalize results using positive controls (e.g., doxorubicin for cytotoxicity) and report dose-response curves with triplicate measurements .
Advanced Research Questions
Q. How can researchers address contradictory bioactivity data for this compound across studies?
Methodological steps include:
- Meta-analysis of assay conditions (e.g., cell line heterogeneity, incubation times).
- Statistical validation (ANOVA or t-tests) to assess significance of discrepancies.
- Reproducibility checks via independent replication in multiple labs.
For example, variations in IC₅₀ values may stem from differences in solvent purity or cell passage numbers. Document all variables in supplementary materials .
Q. What experimental design strategies optimize the synthesis of this compound derivatives with improved efficacy?
Use Design of Experiments (DOE) to systematically vary reaction parameters (catalyst, temperature, solvent). For example:
- Response Surface Methodology (RSM) to identify optimal conditions for yield and purity.
- Structure-Activity Relationship (SAR) models to prioritize functional group modifications.
Validate synthetic routes with kinetic studies and stability testing under physiological conditions .
Q. How can computational modeling predict this compound’s interaction with biological targets?
Employ molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to protein active sites. Refine predictions with Molecular Dynamics (MD) simulations (GROMACS, AMBER) to assess stability over time. Cross-validate with experimental data (e.g., SPR binding affinity measurements) .
Q. What statistical methods are recommended for analyzing dose-dependent effects in this compound studies?
- Non-linear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀.
- ANCOVA to adjust for covariates like cell viability baselines.
- Bootstrapping for confidence intervals in small-sample studies.
Use software like GraphPad Prism or R for robust analysis .
Q. How should researchers handle low yields in this compound synthesis?
Troubleshooting steps:
- Alternative catalysts (e.g., transition metal complexes for stereoselective reactions).
- Microwave-assisted synthesis to enhance reaction efficiency.
- Byproduct analysis (LC-MS) to identify degradation pathways.
Report failed attempts transparently to guide future optimizations .
Methodological and Reporting Guidelines
Q. What are the best practices for documenting this compound research to ensure reproducibility?
- Experimental section : Detail reagent sources (e.g., Sigma-Aldlot product codes), equipment settings, and software versions.
- Data repositories : Deposit raw spectra, crystallographic data, and assay results in platforms like Zenodo or ChemRxiv.
- FAIR principles : Ensure data is Findable, Accessible, Interoperable, and Reusable .
Q. How to structure a literature review on this compound’s pharmacological potential?
- Use Google Scholar Advanced Search with queries like
"this compound" AND (bioactivity OR mechanism)and filter by citation count (>50) for seminal papers. - Track citation networks using “Cited by” features to identify emerging trends.
- Synthesize findings thematically (e.g., anticancer mechanisms, structural analogs) rather than chronologically .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
